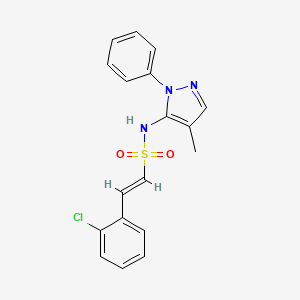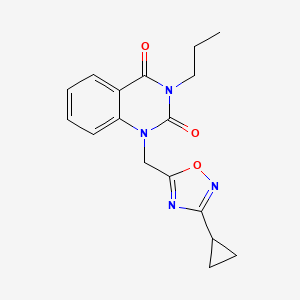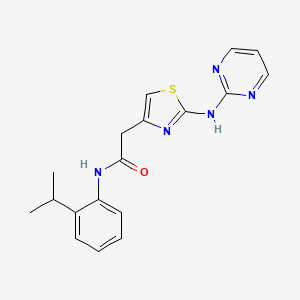
(E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide, commonly known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and is known to exhibit selective antagonism towards the metabotropic glutamate receptor subtype 1 (mGluR1).
Wirkmechanismus
CP-544326 selectively antagonizes the (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide receptor by binding to its allosteric site. This binding inhibits the activation of the receptor by its endogenous ligand, glutamate. The inhibition of (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide activation leads to a decrease in the release of glutamate, which in turn reduces the excitotoxicity and neuronal damage associated with various neurological disorders.
Biochemical and Physiological Effects:
CP-544326 has been shown to exhibit potent and selective antagonism towards (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide in various in vitro and in vivo studies. It has been shown to reduce the release of glutamate and prevent excitotoxicity and neuronal damage in various animal models of neurological disorders. CP-544326 has also been shown to exhibit good pharmacokinetic properties and brain penetration, making it a promising candidate for further development as a potential therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
CP-544326 has several advantages for lab experiments, including its selectivity towards (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide, its potent antagonistic activity, and its good pharmacokinetic properties. However, its limitations include its relatively complex synthesis method and the need for further in vivo studies to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for the research and development of CP-544326. These include:
1. Further optimization of the synthesis method to improve the yield and scalability of the production process.
2. Conducting further in vivo studies to determine the efficacy and safety of CP-544326 in humans.
3. Exploring the potential therapeutic applications of CP-544326 in other neurological disorders, such as epilepsy, schizophrenia, and anxiety disorders.
4. Investigating the potential use of CP-544326 as a tool compound for studying the role of (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide in various neurological processes.
5. Developing novel analogs of CP-544326 with improved pharmacokinetic properties and selectivity towards (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide.
In conclusion, CP-544326 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its selective antagonism towards (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide and its potent antagonistic activity make it a promising candidate for further development as a potential therapeutic agent. However, further in vivo studies are needed to determine its efficacy and safety in humans, and further optimization of the synthesis method is needed to improve the scalability of the production process.
Synthesemethoden
The synthesis of CP-544326 involves the condensation of 2-chlorobenzaldehyde and 4-methyl-2-phenylpyrazol-3-amine to form (E)-2-(2-chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-yl)ethanimine. This intermediate is then reacted with chlorosulfonic acid to yield the final product, CP-544326.
Wissenschaftliche Forschungsanwendungen
CP-544326 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and chronic pain. It has been shown to exhibit selective antagonism towards (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide, which is known to play a crucial role in the regulation of various neurotransmitter systems in the brain. Studies have shown that the activation of (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide can lead to the release of glutamate, which can cause excitotoxicity and neuronal damage. Therefore, the selective antagonism of (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide by CP-544326 has been proposed as a potential therapeutic strategy for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
(E)-2-(2-chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-14-13-20-22(16-8-3-2-4-9-16)18(14)21-25(23,24)12-11-15-7-5-6-10-17(15)19/h2-13,21H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOIVWRTMHWGNB-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2=CC=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=C1)C2=CC=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3As,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2775413.png)
![N-[(4-chlorophenyl)(cyano)methyl]-2-[1-(methanesulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2775416.png)
![ethyl 6-benzyl-2-(2-chloropropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2775418.png)

![1-(2,5-Dimethylbenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2775421.png)


![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole](/img/structure/B2775427.png)

![Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate](/img/structure/B2775431.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2775433.png)
